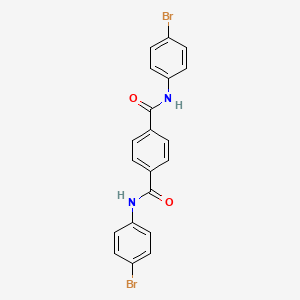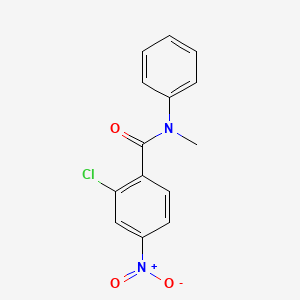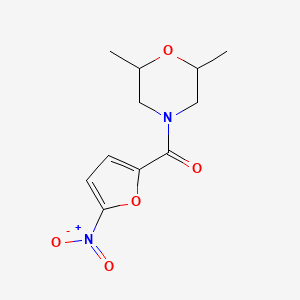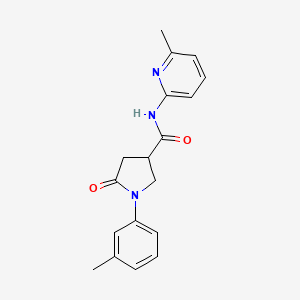![molecular formula C21H18O5 B11021417 6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11021417.png)
6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core substituted with dimethoxyphenyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including aldol condensation, cyclization, and methylation to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one
- 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-g]chromen-7-one
Uniqueness
6-(3,4-Dimethoxyphenyl)-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of both furo and chromene rings
Propriétés
Formule moléculaire |
C21H18O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
6-(3,4-dimethoxyphenyl)-2,3-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O5/c1-11-12(2)25-19-10-18-14(7-15(11)19)8-16(21(22)26-18)13-5-6-17(23-3)20(9-13)24-4/h5-10H,1-4H3 |
Clé InChI |
ATBYEQVRJIWXMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B11021344.png)
![N~4~-(5-chloro-2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(5-chloro-2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide](/img/structure/B11021352.png)
![Ethyl 2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11021360.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]glycylglycine](/img/structure/B11021369.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B11021375.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11021380.png)
![4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}benzamide](/img/structure/B11021387.png)
![8-methoxy-4-methyl-3-(1H-tetrazol-5-ylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11021391.png)


![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-valine](/img/structure/B11021419.png)

![Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11021433.png)
